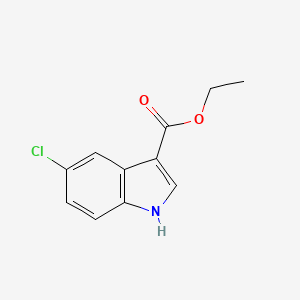

Ethyl 5-Chloroindole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

ethyl 5-chloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 |

InChI Key |

DWOHEEIRNZANTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl 5 Chloroindole 3 Carboxylate and Analogous Systems

Established Retrosynthetic Approaches to Indole-3-carboxylates

Traditional methods for synthesizing the indole (B1671886) core remain fundamental in organic chemistry. These strategies often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions for Indole Core Formation

Several named reactions are pillars of indole synthesis, each offering a unique pathway to the heterocyclic core. To synthesize a 5-chloro-substituted indole, these methods typically start with a 4-chloro-substituted aniline (B41778) or nitrobenzene (B124822) derivative.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For ethyl 5-chloroindole-3-carboxylate, the synthesis would commence with (4-chlorophenyl)hydrazine and an ethyl pyruvate (B1213749) derivative, which upon heating in the presence of an acid catalyst, rearranges and cyclizes to form the indole structure. nih.gov

Reissert Indole Synthesis : The Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. pharmaguideline.comwikipedia.orgchemeurope.com For a 5-chloroindole (B142107), the starting material would be 4-chloro-2-nitrotoluene. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents like zinc in acetic acid or catalytic hydrogenation to yield the indole-2-carboxylic acid, which can be further modified. wikipedia.orgresearchgate.netyoutube.com

Bartoli Indole Synthesis : This reaction is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. pharmaguideline.comwikipedia.orgresearchgate.net The presence of an ortho-substituent is often crucial for the reaction's success. wikipedia.orgjk-sci.comthieme-connect.com To obtain a 5-chloroindole, a 2,4-disubstituted nitrobenzene would be the starting material. The reaction requires three equivalents of the Grignard reagent and proceeds through a nitroso intermediate and a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. wikipedia.orgjk-sci.comthieme-connect.com

Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation, the Larock synthesis couples an o-haloaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgnih.govub.edu The reaction is highly regioselective, with the bulkier alkyne substituent generally ending up at the C2 position. nih.govub.edu For this compound, an appropriately substituted alkyne is necessary to introduce the carboxylate at the 3-position. The use of silyl-substituted alkynes can control regioselectivity, placing the silyl (B83357) group at C2, which can then be removed. nih.gov

Esterification and Carboxylic Acid Precursors

Often, synthetic routes yield an indole-3-carboxylic acid, which must then be converted to its corresponding ethyl ester.

Fischer-Speier Esterification : This classic method involves reacting the indole-3-carboxylic acid with an excess of ethanol (B145695) under acidic catalysis (e.g., sulfuric acid or hydrochloric acid). The reaction is driven to completion by removing the water formed.

Alkylation of Carboxylate Salts : The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then treated with an ethylating agent like ethyl iodide or ethyl bromide.

Coupling Reagents : A variety of coupling reagents can be used to activate the carboxylic acid, facilitating its reaction with ethanol.

Catalytic Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry heavily relies on transition metal catalysis to forge C-C and C-N bonds with high efficiency and selectivity. These methods have been extensively applied to indole synthesis.

Transition Metal-Mediated Annulations and Cross-Couplings

Palladium and copper catalysts are at the forefront of indole synthesis, enabling a wide array of transformations.

Palladium's versatility is showcased in numerous coupling reactions that can either form the indole ring or functionalize it. beilstein-journals.org

C-H Functionalization : Direct C-H functionalization has emerged as a powerful, atom-economical strategy. beilstein-journals.orgnih.gov Palladium catalysts can activate C-H bonds on an aniline or N-aryl enamine precursor, followed by cyclization to form the indole ring. nih.govacs.orgacs.org This approach can be solvent-controlled to achieve regioselective alkenylation at different positions of the indole nucleus. nih.gov For instance, palladium-catalyzed reactions of N-substituted anilines with diazo compounds can lead to 2,3-difunctionalized indoles. thieme-connect.com

Decarboxylative Coupling : This method uses carboxylic acids as readily available, stable coupling partners. wikipedia.org Palladium-catalyzed decarboxylative coupling can be used to arylate the C3 position of indole-3-carboxylic acids, offering a route to complex indole derivatives. acs.org While often used for C-C bond formation, these strategies highlight the utility of carboxylic acid precursors in advanced syntheses. researchgate.netnih.gov

Suzuki-Miyaura Coupling : This robust cross-coupling reaction between an organoboron compound and an organic halide is widely used. nih.gov It can be employed to construct the indole scaffold or to introduce aryl or vinyl substituents. acs.orgrsc.orgacs.org For example, a double Suzuki-Miyaura coupling on a dihaloindole can produce diarylindoles. rsc.org The reaction is tolerant of many functional groups and can even be performed on unprotected N-H indoles. nih.gov

| Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| o-Haloanilides & Boron Nucleophiles | Palladium Catalyst | One-pot coupling-cyclization cascade to form 2-substituted indoles. | acs.org |

| 3-Vinyl Indole & Alkyl Borane | Palladium Catalyst | Functionalization at the C-3β position of the indole. | nih.gov |

| Dihaloindoles & Arylboronic Acids | Pd(PPh₃)₄ | Synthesis of 5,7-diarylindoles in water. | rsc.org |

| Unprotected Halo-azoles & Boronic Acids | Palladium Precatalysts | Coupling of nitrogen-rich heterocycles under mild conditions. | nih.gov |

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a key step in many indole syntheses, often followed by a cyclization step. digitellinc.comnih.gov A tandem Sonogashira coupling-cyclization of a 2-haloaniline with a terminal alkyne provides a direct route to 2-substituted indoles. digitellinc.comtandfonline.com One-pot, three-component procedures have been developed based on this reaction. nih.govacs.org

Stille Coupling : The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org It offers a pathway to 2,3-disubstituted indoles by reacting N-acyl-2-iodoanilines with 1-(tributylstannyl)-allenes, followed by a fluoride-mediated cyclization. thieme-connect.com This method is valued for its functional group tolerance. numberanalytics.com

Heck Reaction : The intramolecular Heck reaction is a powerful tool for ring formation. chim.itnih.govprinceton.edu It involves the palladium-catalyzed cyclization of an o-haloaniline derivative containing an alkene. nih.govacs.org This method can generate substituted indoles, and by controlling reaction conditions, can even create quaternary stereocenters. chim.itthieme-connect.com

Copper catalysis provides a complementary approach to palladium, particularly for C-N bond formation.

Ullmann-type Condensation : Copper-catalyzed intramolecular N-arylation is a classic and effective method for indole synthesis. The reaction typically involves the cyclization of an N-substituted o-haloaniline.

Tandem Reactions : More advanced strategies involve a copper-catalyzed tandem reaction, where an initial condensation between an amine and an α-(o-haloaryl)ketone is followed by a CuI-catalyzed intramolecular amination to yield the indole. acs.org

Dearomative Amination : Recent developments include copper-catalyzed intramolecular dearomative amination of indoles, which provides access to polycyclic indoline (B122111) structures. rsc.orgrsc.org Copper(II) acetate (B1210297) can also mediate the intramolecular C-H amination of picolinamide-activated anilines to give indolines, sometimes with a catalytic amount of copper when using an oxidant like MnO₂. acs.org

| Reaction | Catalyst | Typical Precursors | Bond Formed | Key Advantage |

|---|---|---|---|---|

| C-H Functionalization | Palladium | Anilines, Alkenes/Arenes | C-C / C-N | Atom economy, avoids pre-functionalization. beilstein-journals.org |

| Suzuki-Miyaura | Palladium | Organoboron, Organic Halide | C-C | High functional group tolerance, robust. nih.gov |

| Sonogashira | Palladium/Copper | Terminal Alkyne, Organic Halide | C-C | Direct route to alkynyl-substituted intermediates. wikipedia.org |

| Heck (Intramolecular) | Palladium | o-Haloaniline with alkene moiety | C-C | Efficient ring formation. nih.gov |

| Intramolecular Amination | Copper | o-Haloaniline derivative | C-N | Effective for N-heterocycle synthesis. acs.orgacs.org |

Gold-Catalyzed Cascade Reactions

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of complex indole derivatives through cascade reactions. rsc.orgrsc.org These reactions often proceed via the activation of alkynes or allenes, leading to the formation of reactive intermediates that can undergo subsequent cyclization and functionalization steps.

A notable strategy involves the gold(I)-catalyzed hydroaminative/arylative cascade, which efficiently constructs indole-fused skeletons. rsc.org This method has revealed insights into the catalyst loading required for transformations involving 1,3-unsubstituted indole intermediates. rsc.org In some cases, unique 1,3-dimetallated 3H-indole gold complexes have been isolated and characterized, providing valuable mechanistic understanding. rsc.org

Gold(III) chloride has also proven effective in catalyzing three-component reactions for the synthesis of alkynyl derivatives of aza-aromatic compounds, a strategy that could be adapted for the functionalization of the indole nucleus. nih.gov Furthermore, gold-catalyzed annulations of substrates containing carbonyl and alkyne functionalities with partners like indoles can produce polycyclic furan (B31954) adducts. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Reactions for Indole Synthesis and Functionalization

| Catalyst | Reactants | Product Type | Reference |

| Gold(I) complexes | 1,3-unsubstituted indole intermediates | Indole-fused skeletons | rsc.org |

| Gold(III) chloride | Alkynes, activated quinolines/isoquinolines | Alkynyl-substituted aza-aromatics | nih.gov |

| IPrAuNTf2 | 1-(1-alkynyl)cyclopropyl ketones, indoles | Polycyclic furan adducts | beilstein-journals.org |

Rhodium-Catalyzed Transformations (e.g., Cyclopropanation-Ring Expansion)

Rhodium catalysts offer a versatile platform for the synthesis and functionalization of indoles. One prominent strategy involves the rhodium-catalyzed reaction of diazo compounds. For instance, rhodium-catalyzed pyridannulation of 3-substituted indoles with diazoenals provides a direct route to pyrido[1,2-a]indoles through a proposed [4+2]-annulation. nih.gov

Rhodium-catalyzed ring-opening of vinyl cyclopropanes with nucleophiles like boronic acids represents another powerful approach. acs.org While some methods are based on Friedel-Crafts-type reactions requiring electron-rich heteroaryl nucleophiles, the use of aryl boronic acids expands the scope to a wider range of substrates. acs.org The regioselectivity of rhodium-catalyzed ring-opening reactions of cyclopropenes can be controlled by the oxidation state of the metal, offering a fine-tuning parameter for synthetic design. acs.org

Table 2: Rhodium-Catalyzed Reactions for Indole Annulation

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| Rhodium catalyst | 3-Substituted indoles, Diazoenals | Pyrido[1,2-a]indoles | [4+2]-Annulation | nih.gov |

| Rh(I) catalyst, Chiral bisphosphine ligands | Racemic vinyl cyclopropanes, Aryl boronic acids | Chiral ring-opened products | High regio- and enantioselectivity | acs.org |

Organocatalytic and Acid/Base Catalyzed Routes

Organocatalysis provides a metal-free alternative for the synthesis of functionalized indoles. For example, an organocatalytic azide-ketone [3+2] cycloaddition (OrgAKC) has been developed to produce highly functionalized 1,2,3-triazoles, demonstrating the potential of organocatalysis in constructing heterocyclic systems under mild conditions. researchgate.net

Acid-catalyzed reactions are also fundamental in indole chemistry. The Fischer indole synthesis, a classic method, can be catalyzed by various acids to produce indole-2-carboxylates from phenylhydrazones and pyruvates. orgsyn.org

C-H Functionalization for Direct Derivatization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying the indole core. Palladium-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated for various C3-substituted indoles. acs.org Interestingly, the directing group at the C3-position can influence the site of arylation. For instance, a formyl group directs arylation to the C4-position, while an acetyl group can lead to a domino C4-arylation/3,2-carbonyl migration. acs.org

When indole-3-carboxylic acid or its methyl ester is subjected to these palladium-catalyzed conditions with aryl iodides, a decarboxylation event occurs, followed by C2-arylation. nih.gov This highlights the nuanced reactivity of the indole scaffold under C-H activation conditions.

Table 3: Palladium-Catalyzed C-H Functionalization of Indoles

| Directing Group at C3 | Outcome of Reaction with Aryl Iodides | Reference |

| Formyl | C4-arylation | acs.org |

| Acetyl | C4-arylation followed by 3,2-carbonyl migration | acs.org |

| Carboxylic acid / Methyl ester | Decarboxylation followed by C2-arylation | nih.gov |

Photoredox-Catalyzed Decarboxylative Cross-Coupling Reactions

Visible-light photoredox catalysis offers a mild and powerful method for generating radicals and forging new bonds. Decarboxylative cross-coupling reactions, in particular, have been successfully applied to indole derivatives. nih.gov For instance, the photoredox-catalyzed decarboxylative cross-coupling of aryl acetic acids with aryl nitriles provides a route to unsymmetrical diarylmethanes. nih.govnih.gov This type of transformation holds promise for the derivatization of indole carboxylic acids.

Recent advancements have also showcased metallaphotoredox systems, such as those combining iron and nickel catalysts, for decarboxylative cross-couplings. chemrxiv.orgacs.org These systems offer complementary reactivity to more traditional iridium-based photocatalysts and can tolerate a wide range of functional groups. chemrxiv.orgacs.org

Post-Synthetic Modifications and Functionalization of the this compound Scaffold

Cross-Coupling Reactions at Diverse Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to indole systems. libretexts.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to an organic halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boronic acids and their derivatives. organic-chemistry.orgharvard.edu This reaction can be used to introduce aryl or vinyl groups at the halogenated position of the indole ring. For instance, the reaction of a chloroindole with a boronic acid in the presence of a palladium catalyst and a base can yield the corresponding arylated or vinylated indole. nih.gov The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl. libretexts.org While chloro-substituted substrates are typically less reactive, appropriate selection of catalysts, ligands (such as SPhos and XPhos), and reaction conditions can facilitate the coupling. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the vinylation or arylation of olefins. mdpi.com The reaction of this compound with an alkene under Heck conditions would be expected to introduce a vinyl substituent at the C5 position, replacing the chlorine atom. The reaction is known for its high trans selectivity. organic-chemistry.org Various palladium sources, such as Pd(OAc)₂, and ligands can be employed to catalyze the reaction. organic-chemistry.org

N-Arylation: Besides functionalization at the carbocyclic and pyrrolic rings, the indole nitrogen can also be a site for cross-coupling. Copper-catalyzed N-arylation of indoles, including substrates like ethyl indole-3-carboxylate (B1236618), has been shown to proceed smoothly, offering a complementary method to palladium-based systems. acs.org

Transformation of the Ester Group to Carboxylic Acids or Amides

The ethyl ester at the C3 position of this compound is a versatile handle for further synthetic transformations, most notably its conversion to the corresponding carboxylic acid or various amides.

Hydrolysis to Carboxylic Acids: The conversion of the ethyl ester to a carboxylic acid is typically achieved through base-catalyzed hydrolysis. msu.edu This reaction involves treating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like acetone (B3395972) or ethanol. mdpi.comorganic-chemistry.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid. mdpi.com For example, studies on ethyl indol-2-carboxylate derivatives have shown that increasing the amount of aqueous KOH and refluxing the mixture effectively hydrolyzes the ester to the corresponding carboxylic acid. mdpi.com

Conversion to Amides: The synthesis of amides from the ester can be accomplished through several routes. One common method involves the initial hydrolysis of the ester to the carboxylic acid, as described above. The resulting carboxylic acid can then be coupled with a primary or secondary amine using a variety of activating agents. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate this transformation. youtube.com Alternatively, direct amidation of the ester can sometimes be achieved by heating it with an amine, although this is often less efficient. A more effective direct conversion involves activating the carboxylic acid in situ. For instance, using coupling reagents like HBTU in the presence of a non-nucleophilic base can efficiently produce amides from the corresponding carboxylate salts and amines. organic-chemistry.org

Regioselective Functionalization at Indole C2 and C3 Positions

The inherent reactivity of the indole ring allows for selective functionalization at specific positions, particularly the electron-rich C2 and C3 carbons of the pyrrole moiety. nih.gov

Functionalization at the C2 Position: While the C3 position of indole is generally more nucleophilic, strategic use of directing groups can steer reactions to the C2 position. acs.org Research has shown that using a directing group at the C3 position can facilitate C2-functionalization. nih.gov For indole-3-carboxylates, palladium-catalyzed C-H arylation with aryl iodides can lead to decarboxylation followed by the formation of C2-arylated indoles. nih.gov This indicates that the ester group at C3 can direct functionalization to the C2 position, albeit with the loss of the C3 substituent. Efficient and selective methods for the direct C2-H arylation of indoles have been developed using heterogeneous palladium catalysts, which show broad tolerance for various substituents on the indole scaffold. kuleuven.be Mechanistic studies suggest that many C2-arylation reactions proceed via an electrophilic palladation pathway. nih.gov

Functionalization at the C3 Position: The C3 position of the indole nucleus is highly susceptible to electrophilic attack. acs.org In the case of this compound, this position is already substituted. However, understanding reactions that functionalize the C3 position in related systems provides context for the reactivity of this site. The aza-Friedel-Crafts alkylation of indole derivatives represents a convenient method for C3-functionalization, often proceeding under mild, catalyst-free conditions. researchgate.net Additionally, transition metal-free C3-alkylation of indoles with certain alcohols has been achieved using an oxidation-condensation-reduction sequence. rsc.org For substrates already containing a C3-ester, reactions would involve modification of the ester group itself, as detailed in the previous section.

Data Tables

Table 1: Compounds Mentioned in the Article

| Compound Name | Role/Mention |

| This compound | Primary subject of the article |

| Ethyl indol-2-carboxylate | Analogous system for hydrolysis studies mdpi.com |

| 1-Allyl-1H-indol-2-carboxylic acid | Product of hydrolysis mdpi.com |

| 1-Benzyl-1H-indol-2-carboxylic acid | Product of hydrolysis mdpi.com |

| 5-Chloro-1H-indole-2-carboxylic acid ethyl ester | Synonym for a related indole ester nih.gov |

| Ethyl 5-chloro-3-phenylindole-2-carboxylate | Related compound with known synthesis kiku.dk |

| Dicyclohexylcarbodiimide (DCC) | Reagent for amide synthesis youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reagent for amide synthesis youtube.com |

| HBTU | Reagent for amide synthesis organic-chemistry.org |

| SPhos | Ligand for Suzuki coupling nih.gov |

| XPhos | Ligand for Suzuki coupling nih.gov |

Table 2: Summary of Synthetic Transformations

| Section | Transformation | Reaction Type | Key Reagents/Catalysts | Position(s) Functionalized |

| 2.3.2 | Chloroindole to Arylindole | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base nih.gov | C5 |

| 2.3.2 | Chloroindole to Vinylated Indole | Heck Reaction | Pd(OAc)₂, alkene, base wikipedia.org | C5 |

| 2.3.2 | Indole to N-Arylindole | N-Arylation | Cu catalyst, aryl halide acs.org | N1 |

| 2.3.3 | Ester to Carboxylic Acid | Hydrolysis | KOH or NaOH, then acid mdpi.com | C3 |

| 2.3.3 | Carboxylic Acid to Amide | Amide Coupling | DCC or EDC, amine youtube.com | C3 |

| 2.3.4 | Indole-3-carboxylate to C2-Arylindole | Decarboxylative Arylation | Pd(II) catalyst, aryl iodide nih.gov | C2 (with loss of C3 group) |

| 2.3.4 | Indole to C3-Alkylated Indole | Aza-Friedel-Crafts | Dihydroisoquinoline researchgate.net | C3 |

The search yielded spectroscopic information for several related indole compounds, but not for this compound. These related compounds include isomers such as Ethyl 5-chloro-1H-indole-2-carboxylate and other derivatives like 5-Chloroindole-3-carboxaldehyde. Due to the strict requirement for scientifically accurate and specific information for this compound, and the explicit instruction to avoid information outside the specified scope, it is not possible to generate the requested article with the required detailed data tables and in-depth analysis.

Providing a detailed spectroscopic analysis would necessitate access to specific experimental data which could not be located. Therefore, to maintain scientific accuracy and adhere to the user's instructions, the article cannot be generated at this time.

Mass Spectrometric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of indole derivatives like Ethyl 5-Chloroindole-2-carboxylate, the gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides information on its mass and fragmentation pattern, leading to structural identification.

For the isomeric compound, Ethyl 5-Chloroindole-2-carboxylate, GC-MS analysis reveals a distinct fragmentation pattern that is characteristic of its structure. nih.gov The mass spectrum typically shows a molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic [M+2]⁺ peak is also observed at an abundance of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key fragment ions observed in the mass spectrum of Ethyl 5-Chloroindole-2-carboxylate help in elucidating its structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and subsequent fragmentations of the indole ring.

Illustrative GC-MS Fragmentation Data for Ethyl 5-Chloroindole-2-carboxylate:

| m/z (mass-to-charge ratio) | Interpretation | Reference |

| 223 | Molecular ion [M]⁺ peak (for ³⁵Cl isotope) | nih.gov |

| 225 | Isotopic [M+2]⁺ peak (for ³⁷Cl isotope) | nih.gov |

| 177 | Loss of the ethoxy group (-OC₂H₅) from the molecular ion, forming a key acylium ion. This is often the base peak. | nih.gov |

| 179 | Isotopic peak corresponding to the fragment at m/z 177 containing ³⁷Cl. | nih.gov |

| 151 | Further fragmentation, potentially involving the loss of a carbonyl group (CO) from the m/z 179/177 fragment. | nih.gov |

This interactive table outlines the major fragments observed for the 2-carboxylate isomer, which serves as a model for the expected fragmentation of the 3-carboxylate isomer.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful analytical tool that provides highly accurate mass measurements of a molecule. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For a compound with the chemical formula C₁₁H₁₀ClNO₂, such as this compound, HRESI-MS can confirm its composition by measuring the mass of its protonated molecule [M+H]⁺ with very high accuracy, typically to within a few parts per million (ppm).

Theoretical vs. Measured Mass for C₁₁H₁₀ClNO₂:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Monoisotopic Mass (Calculated) | 223.0400 Da |

| Expected [M+H]⁺ Ion (Calculated) | 224.0473 Da |

| Expected [M+Na]⁺ Ion (Calculated) | 246.0292 Da |

This table presents the calculated exact masses for the title compound. HRESI-MS analysis would aim to experimentally measure these values to confirm the elemental composition.

This technique is particularly valuable in distinguishing between isomers when coupled with fragmentation (MS/MS) studies, as the precise mass of the fragment ions can also be determined, aiding in structural confirmation.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies on Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* transitions.

The spectrum of the indole scaffold typically displays two main absorption bands. The first, appearing at higher wavelengths (around 260-290 nm), is known as the ¹Lₐ band, while the second, at lower wavelengths (around 200-220 nm), is the ¹Lₑ band. The presence of substituents on the indole ring, such as the chloro group at position 5 and the ethyl carboxylate group, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λₘₐₓ).

For the related compound Ethyl 5-Chloroindole-2-carboxylate, UV-Vis spectral data is available and provides a basis for understanding the electronic properties of this class of molecules. nih.gov The conjugation of the carboxylate group with the indole ring system influences the electronic transitions.

Solvatochromic Effects and Intramolecular Charge Transfer Phenomena

Solvatochromism is the phenomenon where the color of a substance, and hence its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect is often indicative of a significant change in the dipole moment of the molecule upon electronic excitation and is a hallmark of intramolecular charge transfer (ICT).

In molecules like this compound, an ICT can occur from the electron-rich indole nucleus (the donor) to the electron-withdrawing ethyl carboxylate group (the acceptor). The nitrogen atom of the indole ring acts as a strong electron-donating center. Upon absorption of light, electron density is shifted towards the acceptor group.

This charge transfer character can be studied by recording UV-Vis spectra in a range of solvents with varying polarities. A bathochromic (red) shift in the absorption maximum with increasing solvent polarity typically suggests that the excited state is more polar than the ground state, which is characteristic of a π → π* transition with significant ICT character. The extent of this shift can provide qualitative information about the degree of charge transfer. While specific studies on the solvatochromism of this compound are not detailed in the search results, this behavior is a well-documented phenomenon in similar donor-acceptor substituted indole systems.

X-ray Diffraction Analysis for Crystalline State Structure

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

While the crystal structure for this compound is not available, the structure of its isomer, Ethyl 5-Chloroindole-2-carboxylate, has been determined. researchgate.net The analysis reveals key structural features that are likely to be shared across both isomers. The indole ring system is essentially planar, and in the crystal structure of the 2-carboxylate isomer, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. This type of hydrogen bonding is a common and critical packing motif for N-H containing indole derivatives.

Crystallographic Data for the Isomer Ethyl 5-Chloroindole-2-carboxylate:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Key Interaction | Intermolecular N—H···O hydrogen bonds | researchgate.net |

This table summarizes the crystallographic data obtained for the 2-carboxylate isomer, highlighting the planarity of the indole ring and the key hydrogen bonding interactions that define its solid-state structure. researchgate.net

Analysis of Potential Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of a crystalline compound is dictated by a network of intermolecular interactions that molecules adopt to achieve maximum thermodynamic stability. For this compound, the molecular structure intrinsically possesses several functional groups capable of forming significant intermolecular contacts, which would govern its crystal packing. The primary interactions expected involve hydrogen bonding, and potentially π-π stacking and halogen interactions.

Potential Hydrogen Bonding:

The most significant intermolecular force anticipated in the crystal structure of this compound is hydrogen bonding. The indole ring contains a nitrogen-hydrogen (N-H) group, which is a classic hydrogen bond donor. The ethyl carboxylate substituent at the 3-position features a carbonyl oxygen (C=O), a strong hydrogen bond acceptor.

It is highly probable that the primary packing motif would be established by N-H···O=C hydrogen bonds. These interactions could link molecules into various motifs:

Centrosymmetric Dimers: Two molecules could form a cyclic dimer through a pair of N-H···O bonds. This is a very common motif for molecules containing both a hydrogen bond donor and acceptor.

Chains or Ribbons: Molecules could be linked head-to-tail, forming one-dimensional chains that propagate through the crystal lattice.

Table 3.5.2.1: Predicted Hydrogen Bond Interactions Note: The following table is a theoretical prediction as experimental data is not available. Distances and angles are typical values for such interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Predicted D···A Distance (Å) | Predicted D-H···A Angle (°) |

|---|---|---|---|---|---|

| N1 | H1 | O (carbonyl) | Strong Hydrogen Bond | 2.8 - 3.1 | 150 - 180 |

| C (aromatic) | H | O (carbonyl) | Weak Hydrogen Bond | 3.0 - 3.5 | 120 - 160 |

| C (ethyl) | H | O (carbonyl) | Weak Hydrogen Bond | 3.1 - 3.6 | 110 - 150 |

Other Potential Intermolecular Interactions:

π-π Stacking: The planar aromatic indole ring system is well-suited for π-π stacking interactions. In the crystal lattice, molecules might arrange in parallel or anti-parallel stacks to maximize this stabilizing interaction. The centroid-to-centroid distance for such interactions typically falls in the range of 3.3 to 3.8 Å.

Halogen Bonding: The chlorine atom at the 5-position of the indole ring could potentially act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the carbonyl oxygen or the π-system of the indole ring (C-Cl···O or C-Cl···π interactions). The significance of this interaction would depend on the specific geometric arrangement of the molecules in the crystal.

Without experimental data, the dominant motif and the interplay between these different forces cannot be definitively determined. A complete structural elucidation awaits the successful crystallization and X-ray diffraction analysis of this compound.

The Role of Halogenation in Indole Systems

Research Trajectories of Halogenated Indole Systems

Influence of Halogen Substituents on Electronic Structure and Reactivity

Computational studies on substituted indoles have shown that electron-withdrawing groups, like halogens, can significantly alter the properties of their electronically excited states. nih.gov This understanding is crucial for designing molecules with specific optical properties, such as fluorescent probes. nih.gov The interplay of inductive and resonance effects not only modulates the reactivity of the indole core but also influences the stability and conformation of molecules, affecting intermolecular interactions in the solid state. acs.orgacs.org

Prior Research on 5-Chloroindole (B142107) Derivatives and their Functionalization

Derivatives of 5-chloroindole are valuable intermediates in organic synthesis and drug discovery. The chlorine atom at the 5-position serves as a useful handle for further transformations while also modifying the biological activity of the resulting molecule.

Research has demonstrated the utility of 5-chloroindole derivatives in developing potent therapeutic agents. For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com Some of these compounds were found to be potent inhibitors of mutant EGFR/BRAF pathways, which are significant targets in cancer therapy. mdpi.com In a different study, derivatives of ethyl 5-hydroxyindole-3-carboxylate were modified to create inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory processes. nih.gov This work highlighted that introducing chlorine or methyl groups to a phenylthiomethyl substituent at the 2-position could enhance inhibitory potency. nih.gov

The functionalization of the 5-chloroindole scaffold is diverse. 5-Chloroindole-3-carboxaldehyde, a related derivative, is a key starting material for preparing various hydrazones and other complex heterocyclic structures. sigmaaldrich.comekb.egresearchgate.net The carbonyl group of the aldehyde readily undergoes C-C and C-N coupling reactions, making it a versatile building block for a wide range of biologically active molecules, including potential alkaloids and antimicrobials. ekb.egresearchgate.net Furthermore, methods have been developed for the direct synthesis of 5-chloroindole itself, which is a precursor for pharmaceuticals like 5-chlorotryptamine, used in the development of tranquilizers and antihypertensives. google.com The functionalization can also occur at the indole nitrogen, with N-alkylation being a common strategy to introduce further diversity. ekb.eg

Compound Data

Below is a table summarizing key properties of some of the compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 5-chloro-1H-indole-2-carboxylate | C₁₁H₁₀ClNO₂ | 223.65 | 4792-67-0 |

| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 17422-32-1 |

| 5-Chloroindole-3-carboxaldehyde | C₉H₆ClNO | 179.60 | 827-01-0 |

Theoretical and Computational Chemistry of Ethyl 5 Chloroindole 3 Carboxylate

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern chemical theory, offering precise predictions of molecular characteristics.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the electronic properties and reactivity of organic molecules. For Ethyl 5-Chloroindole-3-carboxylate, DFT calculations can determine key descriptors of reactivity. By calculating the distribution of electron density, DFT helps in identifying the most probable sites for electrophilic and nucleophilic attack, thereby predicting the molecule's behavior in chemical reactions.

Geometry Optimization and Conformational Landscapes

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the lowest energy state. This process reveals crucial information about bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which has a flexible ethyl ester group, exploring the conformational landscape is vital to identify the global minimum energy conformer, which is the most stable and populated form of the molecule under normal conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing chlorine atom and the carboxylate group is expected to influence the energies of these frontier orbitals.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. A higher energy value suggests stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. A lower energy value suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and stability. A smaller gap typically correlates with higher reactivity and lower kinetic stability. |

Surface and Charge Distribution Analysis

The analysis of charge distribution and molecular surface properties provides a more intuitive understanding of how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov An MEP map of this compound would likely show negative potential concentrated around the oxygen atoms of the ester group and the nitrogen atom of the indole (B1671886) ring, highlighting them as sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Potential | Interpretation | Expected Location on this compound |

| Red | Most Negative | Electron-rich region; site for electrophilic attack. | Carbonyl oxygen and ether oxygen of the ester group. |

| Yellow/Green | Intermediate | Relatively neutral potential. | Carbon framework of the indole ring. |

| Blue | Most Positive | Electron-poor region; site for nucleophilic attack. | Hydrogen atom attached to the indole nitrogen (N-H). |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Examples of Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Significance for Molecular Stability |

| Lone Pair (N) | π* (C=C) | Resonance | Stabilization of the indole ring through electron delocalization from the nitrogen atom. |

| π (C=C) | π* (C=O) | Conjugation | Electronic interaction between the indole ring and the carboxylate group, affecting charge distribution and reactivity. |

| σ (C-H) | σ* (C-C) | Hyperconjugation | Minor stabilizing interactions that contribute to the overall conformational preference and stability. |

Global Reactivity Descriptors and Chemical Reactivity Indices

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity, while a molecule with a small gap is "soft" and more reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η), where μ (chemical potential) ≈ (EHOMO + ELUMO) / 2

For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would first optimize the molecular geometry and then determine the HOMO and LUMO energies. A lower calculated electrophilicity index for a compound can be indicative of its biological activity. doi.org

Table 1: Illustrative Global Reactivity Descriptors for an Indole Derivative

This table presents example values for a hypothetical indole derivative, calculated using DFT, to illustrate the typical range of these descriptors.

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.2 |

| LUMO Energy (ELUMO) | - | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 |

| Chemical Softness (S) | 1 / η | 0.45 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.05 |

Ionization Potential (IP) and Electron Affinity (EA) are two other key descriptors that relate directly to the frontier orbital energies, according to Koopmans' theorem.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

These values are crucial for understanding the molecule's behavior in electron transfer reactions. For this compound, a theoretical calculation would provide the precise energy values of its frontier orbitals, allowing for the estimation of its IP and EA, thereby characterizing its ability to act as an electron donor or acceptor.

Simulation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which is essential for molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. The process typically involves:

Optimizing the molecular geometry using a suitable DFT method (e.g., B3LYP) and basis set.

Calculating the magnetic shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO).

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

Table 2: Comparison of Experimental 1H NMR Shifts for a Halo-Indole Analogue and Hypothetical Predicted Shifts for this compound

| Proton Position | Experimental Shift (δ, ppm) for Ethyl 5-iodo-1H-indole-3-carboxylate rsc.org | Expected Computationally Predicted Shift (δ, ppm) for this compound |

| Indole NH | 12.10 (s) | ~12.0 |

| H2 (indole) | 8.07 (s) | ~8.0 |

| H4 (indole) | 8.34 (d) | ~8.1 |

| H6 (indole) | 7.47 (dd) | ~7.3 |

| H7 (indole) | 7.34 (d) | ~7.2 |

| OCH2CH3 | 4.28 (q) | ~4.3 |

| OCH2CH3 | 1.32 (t) | ~1.3 |

Note: Predicted shifts are illustrative and would be formally determined via GIAO/DFT calculations.

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and intensities. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be animated to understand the nature of the atomic motions.

For this compound, key vibrational modes would include:

N-H stretching of the indole ring, typically observed around 3300-3500 cm-1. doi.org

C=O stretching of the ethyl ester group, a strong band usually found in the 1680-1720 cm-1 region.

C-Cl stretching, which would appear in the fingerprint region.

Aromatic C-H and C=C stretching vibrations of the indole ring.

Comparing the calculated spectrum with experimental data helps in assigning the observed bands to specific molecular vibrations. Studies on similar molecules, such as 5-chloro-7-azaindole-3-carbaldehyde, have shown that DFT methods can accurately predict these vibrational frequencies, confirming the utility of this approach. rsc.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Calculated Wavenumber Range (cm-1) | Expected Intensity |

| N-H Stretch | 3400 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential in drug discovery for predicting the activity of new, unsynthesized molecules. researchgate.net

Indole derivatives are a major focus of QSAR studies due to their wide range of pharmacological activities. ijpsi.orgnih.gov In a typical QSAR study involving indole-3-carboxylate (B1236618) derivatives, a set of molecules with known biological activities (e.g., enzyme inhibition) would be used. For each molecule, a variety of molecular descriptors are calculated, which can include:

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (as discussed in section 4.3).

Topological Descriptors: Indices that describe the molecular branching and connectivity.

Steric Descriptors: Parameters related to the size and shape of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed activity. ijpsi.orgjocpr.com Studies on indole derivatives have shown that descriptors related to electronic properties and steric factors are often crucial for their activity. nih.gov For this compound, its calculated descriptors could be used in such a model to predict its potential biological activity based on established relationships for the indole class.

Derivation of Physicochemical and Structural Descriptors

In the realm of computational chemistry, physicochemical and structural descriptors are numerical values that quantify different aspects of a molecule's composition and geometry. These descriptors are crucial for building predictive models that relate a compound's structure to its physical properties or biological activity. They are typically derived using specialized software that analyzes the molecular structure.

While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the descriptors for this compound can be readily calculated using established computational protocols. The process involves generating a 2D or 3D representation of the molecule and applying various algorithms to compute its properties.

As a close structural analogue, the computed properties of Ethyl 5-chloroindole-2-carboxylate from comprehensive databases like PubChem can provide a representative example of the types of descriptors that are derived. nih.gov These descriptors range from simple constitutional indices, such as molecular weight, to more complex 3D descriptors like polar surface area.

Table 1: Representative Physicochemical and Structural Descriptors This table illustrates the types of descriptors computed for a closely related isomer, Ethyl 5-chloroindole-2-carboxylate, which are analogous to those that would be calculated for this compound. nih.gov

| Property/Descriptor | Value (for Ethyl 5-chloroindole-2-carboxylate) | Description |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Represents the elemental composition of the molecule. |

| Molecular Weight | 223.65 g/mol | The mass of one mole of the substance. |

| XLogP3 | 3.8 | A computed measure of hydrophobicity (octanol-water partition coefficient). |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Exact Mass | 223.0400063 Da | The monoisotopic mass of the molecule. |

| Topological Polar Surface Area | 42.1 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Heavy Atom Count | 15 | The total number of non-hydrogen atoms. |

| Formal Charge | 0 | The net electrical charge of the molecule. |

| Complexity | 247 | A measure of the intricacy of the molecular structure. |

The derivation of these descriptors is a key first step in any quantitative structure-property relationship study. For instance, XLogP3 is calculated using an atomistic method that sums the contributions of individual atoms and correction factors for intramolecular interactions. The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar fragments, providing a good predictor of a molecule's transport properties.

Statistical Correlation Methods for Structure-Property Relationships

Statistical correlation methods are at the heart of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. kashanu.ac.ir These methodologies aim to build mathematical models that link the structural or physicochemical descriptors of a series of compounds to their biological activities or physical properties. kashanu.ac.ir Such models are invaluable for predicting the characteristics of novel compounds and for guiding the synthesis of molecules with enhanced or specific properties. researchgate.netjlu.edu.cn

For indole derivatives, including compounds like this compound, QSAR and QSPR studies employ a variety of statistical techniques. The general workflow involves selecting a set of molecules with known properties (the training set), calculating a wide range of descriptors for each, and then using statistical methods to find a correlation.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). nih.gov It is one of the simplest and most interpretable QSAR methods.

Principal Component Regression (PCR): PCR is used when the descriptors are numerous and highly inter-correlated. It first reduces the dimensionality of the descriptor data by performing Principal Component Analysis (PCA) and then uses the resulting principal components as independent variables in a regression analysis. nih.gov

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when there are many, highly collinear predictor variables. It is similar to PCR but constructs the components to maximize the covariance with the dependent variable. nih.gov

Machine Learning Methods: More advanced non-linear methods like Support Vector Machines (SVR) and Random Forests (RF) are increasingly used to capture more complex relationships between structure and property that linear methods might miss. frontiersin.org

A crucial aspect of any QSAR/QSPR study is rigorous model validation. Statistical parameters such as the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the predictive r² for an external test set are calculated to assess the model's goodness-of-fit, robustness, and predictive power. nih.govresearchgate.net

In studies of related heterocyclic compounds, descriptors influencing activity have been identified. For example, in a QSAR study of 3-iodochromone derivatives, descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (a topological descriptor), and ZCompDipole (related to the dipole moment) were found to be significant in predicting fungicidal activity. nih.gov Similarly, QSAR studies on indole-based inhibitors often reveal the importance of steric, electronic, and hydrophobic parameters in determining their biological efficacy. nih.govnih.gov These findings underscore that a combination of different descriptor types is often necessary to build a robust and predictive model.

Mechanistic Insights and Reactivity Pathways of Ethyl 5 Chloroindole 3 Carboxylate

Influence of the 5-Chloro Substituent on Reaction Kinetics and Thermodynamics

The 5-chloro substituent exerts a profound electronic influence on the indole (B1671886) ring, which in turn affects the kinetics and thermodynamics of its reactions. The chlorine atom possesses a dual electronic nature: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is also capable of donating electron density into the aromatic system via resonance (+R effect) through its lone pairs.

For halogens, the inductive effect generally outweighs the resonance effect. Consequently, the chlorine atom at the 5-position deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution compared to an unsubstituted indole. This deactivation translates to slower reaction rates (kinetics) for processes involving electrophilic attack on the benzene ring.

Detailed Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of derivatives from ethyl 5-chloroindole-3-carboxylate involves several key transformations, the mechanisms of which have been a subject of investigation.

The specific intermediates and transition states in reactions involving this compound depend on the nature of the reactants and catalysts.

Alkylideneindolenine Intermediate: In sequential one-pot syntheses of 3-substituted indoles, a common mechanism involves an initial base-catalyzed reaction of an indole with an aldehyde. This is followed by acidification, which facilitates the dehydration of the resulting 3-indolylalcohol. This dehydration proceeds through an alkylideneindolenine intermediate , a key reactive species that then undergoes nucleophilic attack to form the final product. nih.gov

Palladium-Complexed Intermediates: In palladium-catalyzed reactions, such as the oxidative Heck reaction, the mechanism involves the formation of palladium-indole complexes. Computational studies on indole alkenylation show that the reaction begins with the formation of a Pd(II)-ligand complex. A crucial step is the C-H activation, which proceeds through a defined transition state. The geometry of this transition state and the nature of the ligand are critical in determining which C-H bond (at C2 or C3) is cleaved. rsc.org

Zwitterionic Intermediates: The polarity of the reaction medium can influence the nature of the intermediates. In reactions of related pyrrole (B145914) systems, it has been shown that in more polar solvents, the formation of "extended"-type zwitterionic intermediates is possible, leading to a stepwise reaction mechanism. In contrast, less polar environments favor a concerted, one-step polar mechanism. researchgate.net

The table below summarizes key intermediates proposed in relevant transformations.

| Reaction Type | Proposed Intermediate/Transition State | Key Features | Source(s) |

| Condensation/Substitution | Alkylideneindolenine | Formed via acid-catalyzed dehydration of a 3-indolylalcohol. | nih.gov |

| Oxidative Heck Reaction | Pd-Ligand Complex / C-H Palladation Transition State | Ligand coordination influences the energy barrier for C-H activation at different positions. | rsc.org |

| Cycloaddition | Zwitterionic Intermediate | Formation is favored in polar solvents, leading to a stepwise mechanism. | researchgate.net |

Catalysts and reagents are pivotal in controlling the selectivity of reactions starting from this compound and its analogs.

Palladium Catalysts: In the oxidative Heck reaction of indoles, the choice of ligand coordinated to the palladium catalyst is crucial for regioselectivity. While many ligands direct the reaction to the C3 position, the use of 2-hydroxypyridone-based ligands can switch the selectivity to the C2 position. This switch is attributed to the ligand's ability to alter the regioselectivity-determining step of the catalytic cycle. rsc.org

Base and Acid Catalysis: Simple catalysts like sodium hydroxide (B78521) (NaOH) and acetic acid (AcOH) can be used in sequence to achieve specific transformations. For example, NaOH can catalyze the initial deprotonation of the indole N-H for a condensation reaction, while subsequent addition of AcOH facilitates the dehydration step to form the final product. nih.gov

Reducing and Coupling Reagents: Specific reagents are used to achieve selective transformations on derivatives of the title compound. For instance, sodium borohydride (B1222165) (NaBH₄) is employed for the reduction of an intermediate imine to a secondary amine. mdpi.com For amide bond formation, coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) are effective. mdpi.comnih.gov

The table below details the function of various catalysts and reagents.

| Catalyst/Reagent | Reaction Type | Role in Selectivity | Source(s) |

| Pd(OAc)₂ / Ligand | Oxidative Heck Reaction | Ligand choice (e.g., 2-hydroxypyridone) controls C2 vs. C3 regioselectivity. | rsc.org |

| NaOH / AcOH | Condensation/Dehydration | Sequential catalysis: NaOH for initial condensation, AcOH for dehydration. | nih.gov |

| NaBH₄ | Reductive Amination | Selectively reduces imine intermediates to amines. | mdpi.com |

| BOP / DIPEA | Amide Coupling | Facilitates the formation of an amide bond between a carboxylic acid and an amine. | mdpi.comnih.gov |

| NaH / (Boc)₂O | N-Protection | NaH acts as a base to deprotonate the indole nitrogen, which then reacts with (Boc)₂O. | nih.gov |

| CH₃OCH₂P⁺(C₆H₅)₃Cl⁻ | Wittig Reaction | Forms a C=C double bond at the C3-formyl position. | nih.gov |

Regiochemical Control in Electrophilic and Nucleophilic Processes

Regiochemical control is a central challenge in indole chemistry. The indole ring has two main sites for electrophilic attack: the C3 position of the pyrrole ring and, to a lesser extent, the C2 position. In this compound, the C3 position is blocked by the ethyl carboxylate group. This blockage forces reactions to occur at other positions.

Electrophilic Attack: With the C3 position occupied, electrophiles are directed primarily towards the C2 position or the nitrogen atom. The electron-withdrawing nature of the C3-ester group further deactivates the pyrrole ring, making C-H functionalization more challenging. However, powerful catalytic systems can overcome this. In palladium-catalyzed C-H alkenylation, the reaction can be directed to the C2 position by using specific ligands that favor the transition state for C2-palladation. rsc.org Without such directing groups, electrophilic attack might occur on the benzene ring, influenced by the directing effects of the 5-chloro and fused pyrrole groups. A protocol for the regioselective nitration of various indoles using trifluoroacetyl nitrate (B79036) has been shown to be highly effective for substitution at the C3-position of unprotected indoles. nih.gov

Nucleophilic Processes: Nucleophilic attack on the indole ring itself is rare unless the ring is activated by strong electron-withdrawing groups or transformed into an intermediate like an alkylideneindolenine cation. nih.gov More commonly, nucleophilic reactions target the functional groups attached to the ring, such as the carbonyl carbon of the ethyl carboxylate group, leading to hydrolysis or amidation.

Solvent Effects on Reaction Outcomes and Stereochemical Control

The choice of solvent can dramatically alter the reaction pathway, yield, and selectivity.

Mechanism and Polarity: The polarity of the solvent can determine whether a reaction proceeds through a concerted or a stepwise mechanism. In cycloaddition reactions involving related pyrrole structures, non-polar solvents tend to favor a one-step, polar mechanism. In contrast, more polar solvents can stabilize charged intermediates, making a stepwise pathway involving zwitterionic species more favorable. researchgate.net

Reactivity and Side Reactions: The solvent system can dictate the primary reaction outcome. In the N-alkylation of ethyl indol-2-carboxylate, using aqueous potassium hydroxide in acetone (B3395972) successfully yields the N-alkylated product. However, changing the solvent and base to sodium methoxide (B1231860) in methanol (B129727) leads to a different outcome: transesterification of the ethyl ester to a methyl ester, with no N-alkylation observed. mdpi.com This demonstrates a critical interplay between the solvent, base, and substrate.

The following table highlights documented solvent effects on relevant indole chemistries.

| Solvent(s) | Reaction Type | Observed Effect | Source(s) |

| Polar vs. Non-polar | Cycloaddition | Polar solvents favor stepwise mechanisms via zwitterionic intermediates; non-polar solvents favor concerted pathways. | researchgate.net |

| Acetone / H₂O | N-Alkylation | Facilitates N-alkylation using KOH without affecting the ethyl ester group. | mdpi.com |

| Methanol | N-Alkylation Attempt | Promotes transesterification instead of N-alkylation when using NaOMe. | mdpi.com |

| Toluene | Purification | Used for recrystallization and to azeotropically remove residual pyridine (B92270) after a reaction. | kiku.dk |

Emerging Research Avenues and Broader Academic Impact

Development of Novel and Sustainable Synthetic Routes for Indole-3-carboxylates

The synthesis of the indole (B1671886) core has been a long-standing challenge in organic chemistry, with classic methods like the Fischer indole synthesis often requiring harsh conditions. Modern research has pivoted towards developing more efficient, sustainable, and environmentally benign routes to access indole-3-carboxylates.

A significant trend is the adoption of "green chemistry" principles. nih.gov This includes the use of microwave irradiation to accelerate reactions, often leading to rapid, solvent-free, and high-yielding procedures for indole derivatives. nih.govresearchgate.net For instance, microwave-assisted synthesis has been successfully employed for various indole-containing compounds, highlighting a greener alternative to conventional heating. researchgate.net

Multicomponent reactions (MCRs) represent another powerful strategy, enabling the de novo assembly of complex indole cores in a single step from simple, inexpensive starting materials. numberanalytics.com One innovative two-step MCR protocol uses anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to produce C2-functionalized indoles under mild, metal-free conditions with ethanol (B145695) as a benign solvent. numberanalytics.comrsc.org Similarly, catalyst-free, one-pot MCRs have been developed to synthesize densely functionalized indole-pyrrole conjugates in good yields, boasting high atom economy and a low E-factor. nih.gov

Flow chemistry is also being harnessed to produce indole-3-carboxylic esters on a larger scale. A multi-step flow process has been designed for the synthesis of a novel auxin mimic, demonstrating the scalability and efficiency of continuous processing for producing these valuable compounds on demand. beilstein-journals.org This method relies on readily available substrates and uses industrially compatible hydrogenation protocols, generating minimal toxic byproducts. beilstein-journals.org

More targeted approaches for synthesizing substituted indole-3-carboxylates have also been refined. A Cu(I)-catalyzed intramolecular C-N bond formation provides an efficient route to N-substituted indole-3-carboxylic acid derivatives under mild conditions, notably avoiding the need for an inert atmosphere. nih.gov

A summary of various modern synthetic approaches is presented below.

| Synthetic Strategy | Key Features | Advantages | Relevant Compounds | Citations |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Rapid reaction times, often solvent-free, high efficiency. | General Indole Derivatives | nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot assembly from three or more starting materials. | High atom economy, operational simplicity, mild conditions, metal-free. | C2-Functionalized Indoles, Indole-Pyrrole Conjugates | numberanalytics.comrsc.orgnih.gov |

| Flow Chemistry | Continuous processing in a reactor system. | Scalability, on-demand production, enhanced safety, efficient. | Ethyl Indole-3-carboxylate (B1236618) Analogues | beilstein-journals.org |

| Copper-Catalyzed Cyclization | Intramolecular C-N bond formation catalyzed by Cu(I). | Mild conditions, high yields, no inert atmosphere required. | N-Substituted Indole-3-carboxylates | nih.gov |

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

Ethyl 5-chloroindole-3-carboxylate possesses several reactive sites—the indole nitrogen (N-H), the C3-ester group, and the aromatic ring—that can be selectively functionalized. Research into its reactivity, and that of its close analogues, reveals patterns that enable its elaboration into more complex structures.

The indole nitrogen is a key site for alkylation. However, the presence of the C3-ester group presents a challenge, as harsh basic conditions can cause saponification. To address this, mild conditions have been developed. For the regioisomeric ethyl indole-2-carboxylate, successful N-alkylation has been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972), which selectively generates the indole anion without hydrolyzing the ester. researchgate.netnumberanalytics.com This method allows for controlled N-alkylation to yield products like ethyl 1-allyl-1H-indole-2-carboxylate, or, by adjusting the amount of base and temperature, direct conversion to the corresponding N-alkylated carboxylic acid. numberanalytics.com

The ester functional group itself is a versatile handle. It can be readily saponified to the corresponding indole-3-carboxylic acid. numberanalytics.com This acid can then be activated and coupled with other molecules, such as amino acids and peptides, to create novel hybrid compounds with potential biological activity. nih.gov Alternatively, the ester can undergo hydrazinolysis to form an indol-2-carbohydrazide (in the case of the 2-carboxylate isomer), which serves as a precursor for various heterocyclic systems through condensation reactions. numberanalytics.com

The indole ring itself is susceptible to electrophilic substitution. A classic example is bromination. Interestingly, a reinvestigation of the monobromination of ethyl indole-3-carboxylate revealed that the reaction yields a nearly equimolar mixture of ethyl 5-bromoindole-3-carboxylate and ethyl 6-bromoindole-3-carboxylate, rather than a single isomer as previously reported. researchgate.net This highlights a nuanced reactivity pattern where the directing effects of the fused ring and the C3-ester lead to substitution at multiple positions on the benzene (B151609) portion of the scaffold. researchgate.net

Furthermore, the indole scaffold can participate in more complex transformations. For instance, N-substituted haloindole-2-carboxylates can undergo intramolecular cyclizations triggered by free radicals to furnish complex, polycyclic systems analogous to Duocarmycin, demonstrating the potential for building intricate molecular architectures from this template. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other in silico methods are increasingly used to elucidate reaction mechanisms, predict reactivity, and guide the design of new derivatives with desired properties.

DFT studies have been employed to investigate the fundamental aspects of indole chemistry. For example, calculations have been used to determine the relative stability of various indole dimers to understand the thermodynamics of polymerization, identifying the C2-position as the most likely site for linkage. researchgate.netscilit.com Computational models have also successfully explained the enantioselectivity of reactions involving indoles, such as the Friedel-Crafts reaction, by calculating the energies of competing transition states, with results that show excellent agreement with experimental outcomes. nih.gov

For substituted indoles, computational studies are crucial for understanding how different functional groups influence molecular properties. A study on Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate, a close analogue, used DFT calculations at the B3LYP/6-31+G(d,p) level to determine theoretical ground and excited state dipole moments. nih.gov The results showed the excited state to be more polar, indicating an intramolecular charge transfer character, which is critical for optoelectronic applications. nih.gov Other studies have used DFT to calculate the heats of formation of various substituted indoles and imidazoles using isodesmic reactions, providing insights into their relative stabilities. Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO-LUMO energy gaps, is frequently used to elucidate charge transference and predict the reactivity of indole derivatives in various chemical transformations. nih.govacs.org

Beyond mechanistic studies, computational methods are at the forefront of predictive chemistry.

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models have been constructed for indole derivatives to link their structural features (represented by calculated hydrophobic, electronic, and topological descriptors) to their biological activity, such as antibacterial potency. nih.govresearchgate.net

Molecular Docking: In silico docking studies are routinely used to predict the binding modes and affinities of indole derivatives to biological targets like proteins and enzymes, guiding the design of more potent inhibitors for diseases. nih.govnih.govorientjchem.orgrsc.org

Reaction Outcome Prediction: A major emerging field is the use of machine learning and neural networks to predict the outcomes of complex organic reactions, moving beyond traditional template-based approaches. nih.govarxiv.orgmit.edu These models can learn the complex rules of reactivity from large datasets of experimental reactions to predict the major product for a given set of reactants and reagents, representing a paradigm shift in synthesis planning. nih.govnih.govarxiv.org

| Computational Method | Application for Indole Derivatives | Key Insights Provided | Citations |

| Density Functional Theory (DFT) | Mechanistic studies, property calculation. | Reaction pathways, transition state energies, HOMO-LUMO gaps, dipole moments, heats of formation. | researchgate.netnih.govnih.govacs.org |

| QSAR & Molecular Docking | Drug design and discovery. | Correlation of structure with biological activity, prediction of binding modes and affinity to targets. | nih.govresearchgate.netnih.govorientjchem.orgrsc.org |

| Machine Learning / AI | Prediction of reaction outcomes. | Template-free prediction of major products, ranking of plausible outcomes, synthesis planning. | nih.govarxiv.orgmit.edunih.govarxiv.org |

Application of this compound as a Versatile Molecular Synthon in Complex Molecule Construction

This compound and its parent acid are valuable synthons, or building blocks, for the construction of more complex, biologically active molecules. abap.co.inabap.co.in The indole-3-carboxylic acid framework is a key component in a variety of pharmaceuticals and agrochemicals. sigmaaldrich.comsigmaaldrich.com

In pharmaceutical research, these derivatives have been used to design potent and selective inhibitors for various biological targets. For example:

Antihypertensive Agents: Novel indole-3-carboxylic acid derivatives have been designed and synthesized as angiotensin II receptor 1 (AT₁) antagonists, showing high nanomolar affinity comparable to the drug losartan. nih.gov

Anticancer Agents: Based on previous results with related scaffolds, new classes of indole-3-carboxylic acid-based derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy. nih.gov Other research has shown that indole-3-carboxylic acid can enhance the anticancer potency of doxorubicin. researchgate.net

Other Therapeutic Targets: The unsubstituted ethyl indole-3-carboxylate is listed as a reactant for preparing inhibitors of human 5-lipoxygenase (implicated in inflammation) and ligands for the glycine (B1666218) receptor (a target for neurological disorders). sigmaaldrich.comsigmaaldrich.com